2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione
Description
2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione (molecular formula: C₁₉H₁₈N₂O₂) is a heterocyclic compound featuring an isoindole-1,3-dione core substituted with a 3,4-dihydroisoquinoline-ethyl group. The compound has been investigated for its role as a cholinesterase inhibitor, with studies highlighting its selectivity for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . Its synthesis typically involves alkylation or coupling reactions, as seen in derivatives of isoindole-1,3-dione scaffolds .
Properties
Molecular Formula |
C19H16N2O2 |
|---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H16N2O2/c22-18-15-7-3-4-8-16(15)19(23)21(18)12-10-17-14-6-2-1-5-13(14)9-11-20-17/h1-8H,9-12H2 |
InChI Key |
UFXJZIRGGNAHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)CCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the use of a modified Strecker reaction, which involves the reaction of 4-(dimethylamino)benzaldehyde, 1,2,3,4-tetrahydroisoquinoline, and potassium cyanide in the presence of silica-supported sulfuric acid in MeCN at room temperature . The product is then purified through crystallization from a petroleum ether:ethyl acetate mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoindole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoindole derivatives.
Scientific Research Applications
2-[2-(3,4-Dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes by occupying the active site and preventing substrate binding . The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related isoindole-1,3-dione derivatives:
Key Comparative Insights
Synthetic Pathways: The target compound and its morpholine-ethyl analogue share a common alkylation strategy for introducing amine-containing substituents .
The indole-acryloyl substituent in Compound 3 introduces extended π-conjugation, which may favor interactions with aromatic residues in enzymes or receptors, though its biological relevance remains unexplored .
Research Findings and Clinical Implications
- Cholinesterase Inhibition: The target compound’s AChE/BChE inhibition suggests utility in Alzheimer’s disease research, contrasting with folpet’s non-pharmaceutical use .
- Synthetic Versatility : Derivatives like the PEG-linked isoindole-1,3-dione highlight the scaffold’s adaptability for drug delivery optimization, though their therapeutic roles are indirect .
Biological Activity
The compound 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione is a member of the isoindole derivative family, characterized by its unique structural features that combine isoindole and dihydroisoquinoline moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H16N2O2 |
| Molecular Weight | 304.3 g/mol |
| IUPAC Name | 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]isoindole-1,3-dione |
| InChI Key | UFXJZIRGGNAHNF-UHFFFAOYSA-N |
The compound's structure allows for interactions with various biological targets, making it an interesting candidate for drug development.
The biological activity of This compound primarily involves its interaction with enzymes and receptors. Studies have shown that it can act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The compound has demonstrated selective inhibition of COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent without the gastrointestinal side effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
In Vitro Studies
Research indicates that derivatives of isoindole compounds exhibit various biological activities:
- Anti-inflammatory Activity: The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 while enhancing anti-inflammatory markers like IL-10 .
- Antioxidant Properties: It exhibits significant scavenging activity against reactive oxygen species (ROS), which is beneficial in mitigating oxidative stress-related damage .
Case Studies
-
Cyclooxygenase Inhibition:
A study evaluated several isoindole derivatives for their COX inhibitory activity. The results indicated that certain derivatives had a higher selectivity for COX-2 compared to meloxicam, a standard COX inhibitor. The ratio of COX-2/COX-1 inhibition was notably favorable for some compounds . -
Neuroprotective Effects:
Research on related compounds suggests potential neuroprotective properties against neurodegenerative diseases like Alzheimer’s. Isoindole derivatives have been reported to inhibit acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine—a neurotransmitter critical for memory and learning .
Pharmacological Potential
The therapeutic implications of this compound extend to various areas:
- Neurological Disorders: Given its interaction with cholinergic pathways and potential AChE inhibition, it may serve as a candidate for treating Alzheimer’s disease .
- Cancer Therapy: Some studies have indicated that isoindole derivatives can induce apoptosis in cancer cells through modulation of apoptotic pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 2-[2-(3,4-dihydroisoquinolin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione, and how can purity be validated?
- Methodology : A common approach involves reacting phthalic anhydride with a dihydroisoquinoline derivative under reflux conditions in acetic acid. For example, compound analogs like 2-(3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione are synthesized via condensation reactions followed by purification using silica gel chromatography . Purity validation typically employs HPLC (≥95% purity threshold), complemented by -NMR and mass spectrometry (MS) to confirm structural integrity .
Q. Which analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Methodology :
- Spectroscopy : -NMR (400–600 MHz, DMSO-) to identify proton environments and confirm substitution patterns. MS (ESI or MALDI-TOF) for molecular weight verification .
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity and detect impurities .
- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points, with comparisons to literature values (e.g., analogs like 2-(2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione exhibit melting points ~155–158°C) .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact. Use fume hoods to minimize inhalation risks .
- Waste Disposal : Follow hazardous waste guidelines (e.g., incineration at licensed facilities) to prevent environmental contamination .
- Toxicity Mitigation : Conduct preliminary in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to establish safe handling thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Reproduibility Checks : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For instance, discrepancies in acetylcholinesterase inhibition (IC) may arise from enzyme source variations (human vs. electric eel) .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., fluorescence-based enzymatic assays vs. Ellman’s method) .
- Meta-Analysis : Apply statistical tools like ANOVA to compare datasets across studies, identifying outliers or methodological biases .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodology :
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., temperature: 80–120°C; solvent: DMF vs. DMSO). Central composite designs can identify catalyst efficiency thresholds (e.g., 5–10 mol% Pd/C) .
- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progress and adjust conditions dynamically .
Q. Which computational tools predict this compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Methodology :
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite to simulate binding affinities with targets (e.g., acetylcholinesterase active site). Validate predictions with in vitro IC measurements .
- Molecular Dynamics (MD) : GROMACS or AMBER for simulating ligand-protein stability over 100-ns trajectories, analyzing RMSD and binding free energies (MM/PBSA) .
Q. How do in vitro and in vivo toxicity profiles align, and what gaps require further study?
- Methodology :
- In Vitro Screening : Ames test (TA98/TA100 strains) for mutagenicity; hepatocyte assays (HepG2) for metabolic stability .
- In Vivo Models : Acute toxicity studies in rodents (OECD 423) to determine LD. Compare with in vitro IC values to assess translational relevance .
- Ecotoxicology : Conduct Daphnia magna or algal growth inhibition tests (OECD 201/202) if environmental release is a concern .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
